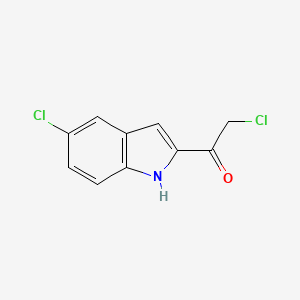

2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one

Description

2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is a halogenated indole derivative featuring a chlorine atom at position 5 of the indole ring and a 2-chloroethanone substituent at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its electrophilic ethanone moiety, which facilitates nucleophilic substitutions and cross-coupling reactions . Its molecular formula is C₁₀H₆Cl₂NO, with a molecular weight of 233.07 g/mol (exact mass: 232.9804) .

Propriétés

IUPAC Name |

2-chloro-1-(5-chloro-1H-indol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-10(14)9-4-6-3-7(12)1-2-8(6)13-9/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBAZIHPFUEWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction proceeds via radical intermediates generated from the homolytic cleavage of tBuOCl’s O–Cl bond. For ethyl 1H-indole-2-carboxylate derivatives, this mechanism facilitates the formation of 2-chloro-3-oxoindoline structures (Figure 1). Key optimized conditions include:

- Solvent : Ethyl acetate (EtOAC)

- Temperature : 40°C

- Reaction Time : 16 hours

- tBuOCl Equivalents : 2.5 equivalents

Under these conditions, yields exceeding 99% were achieved for analogous compounds, suggesting adaptability for 5-chloro-substituted indoles.

Substrate Scope and Limitations

The methodology tolerates electron-withdrawing groups (-Cl, -Br, -NO₂) at the indole’s 5-position, making it directly applicable to 5-chloroindole precursors. However, steric hindrance from bulky substituents may reduce yields, necessitating increased reaction times or higher temperatures.

Acylation-Chlorination Sequential Strategy

A two-step protocol involving indole acylation followed by α-position chlorination has been demonstrated for structurally related compounds.

Step 1: Friedel-Crafts Acylation of 5-Chloroindole

The initial acylation employs phenylborondichloride (PhBCl₂) as a Lewis acid catalyst in dichloromethane (DCM) under inert atmosphere:

5-Chloroindole + Chloroacetonitrile → 1-(5-Chloro-1H-indol-2-yl)ethanone

Conditions :

Step 2: α-Chlorination of the Acetyl Group

Subsequent chlorination at the ketone’s α-position can be achieved using tBuOCl or sulfuryl chloride (SO₂Cl₂). For example:

1-(5-Chloro-1H-indol-2-yl)ethanone + tBuOCl → 2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one

Optimized Parameters :

- Chlorinating Agent : tBuOCl (2.5 equiv.)

- Solvent : Ethyl acetate

- Temperature : 40°C

- Yield : 76–89% (based on analogous transformations)

Direct Chloroacetylation of 5-Chloroindole

A one-pot synthesis leveraging chloroacetyl chloride as an acylating agent has been reported for indoline derivatives, which may be adapted for indoles:

Reaction Protocol

5-Chloroindole + Chloroacetyl chloride → this compound

Conditions :

Mechanistic Considerations

The reaction likely proceeds via electrophilic acylation at the indole’s 2-position, followed by in situ stabilization of the intermediate through resonance. The use of TEA neutralizes HCl byproducts, driving the reaction to completion.

Comparative Analysis of Synthetic Methods

Key Observations :

- The chlorooxidation route offers the highest yields and scalability but requires careful control of radical intermediates.

- Sequential acylation-chlorination provides modularity for structural variants but involves multi-step purification.

- Direct chloroacetylation achieves quantitative yields in model systems but remains untested for 5-chloroindoles.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the ethanone moiety can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted indole derivatives with various functional groups.

Oxidation Reactions: Products include indole-2,3-dione derivatives.

Reduction Reactions: Products include the corresponding alcohols.

Applications De Recherche Scientifique

2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or transcription factors, resulting in the modulation of gene expression and cell signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications on the Indole Core

Substitution Position Variations

- 2-Chloro-1-(1H-indol-3-yl)ethan-1-one (CAS 65040-36-0): Substitution occurs at position 3 of the indole. Exhibits antifungal activity against Candida spp. and Aspergillus niger, highlighting the importance of substitution position on bioactivity . Molecular weight: 228.66 g/mol (C₁₀H₇ClNO) .

- Molecular weight: 211.62 g/mol (C₁₀H₇ClFNO) .

Saturated Indole Derivatives

- 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride (CAS 1353501-02-6): Contains a partially saturated indoline ring (2,3-dihydro-1H-indole), reducing aromaticity and altering electronic properties. Molecular weight: 232.10 g/mol (C₁₀H₁₁Cl₂NO) .

Modifications to the Ethanone Group

Extended Alkyl Chains

- 1-(5-Methyl-3-(2,2,2-trichloroethyl)indolin-1-yl)octan-1-one (Compound 2l3): Replaces the chloroethanone group with a longer octanone chain. Molecular weight: 320.86 g/mol (C₁₉H₂₅ClNO) .

Heterocyclic Additions

- 2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one (CAS 940271-56-7):

Table 1: Comparative Analysis of Key Properties

Key Observations :

- Substituent Position: Chlorine at indole position 2 (target compound) vs. 3 () alters electronic distribution, affecting electrophilicity of the ethanone group .

- Bioactivity : Antifungal activity is prominent in 3-substituted indoles (e.g., ), whereas 2-substituted derivatives are primarily used in synthesis .

Activité Biologique

2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one, a compound belonging to the indole family, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings.

- Molecular Formula : C₁₀H₇Cl₂NO

- Molecular Weight : 220.07 g/mol

- CAS Number : 38693-11-7

The compound features a chloro substituent at the 5-position of the indole ring and an ethanone group at the 2-position, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Chlorination of Indole Derivatives : Using reagents such as thionyl chloride or phosphorus pentachloride.

- Acylation : Acetylation of the resulting chlorinated indole using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

-

Cell Viability Assays : Research indicates that compounds similar to this indole derivative exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with GI50 values ranging from 29 nM to 78 nM were reported .

Compound GI50 (nM) Cell Line 3a 29 MCF-7 4a 50 A549 5a 78 HeLa - Mechanism of Action : The compound is believed to inhibit key pathways involved in cell proliferation, particularly targeting mutant EGFR/BRAF pathways. Binding studies suggest that it interacts with specific amino acid residues in these proteins, leading to altered signaling and reduced tumor growth .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial properties:

-

In Vitro Studies : Testing against various bacterial strains demonstrated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 0.125 mg/mL to 0.500 mg/mL for different pathogens .

Pathogen MIC (mg/mL) C. albicans 0.250 C. glabrata 0.125 A. niger 0.500

Case Studies

Several studies have focused on the biological activity of indole derivatives, including this compound:

- Study on Antiproliferative Activity : A series of experiments indicated that modifications on the indole ring significantly influenced the antiproliferative effects observed in various cancer cell lines .

- Antifungal Activity Assessment : Another study evaluated the antifungal potential against Candida species, confirming that certain derivatives exhibited notable activity, which could be attributed to structural features similar to those found in this compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an indole derivative undergoes electrophilic substitution using chloroacetyl chloride. For example, indole derivatives with halogen substituents (e.g., 5-chloro-1H-indole) react with chloroacetyl chloride in the presence of Lewis acids like AlCl₃ . Post-synthesis purification involves column chromatography or recrystallization. Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and requires storage in anhydrous conditions (e.g., desiccator at 2–8°C). Safety data sheets (SDS) for structurally similar indole derivatives recommend using PPE (gloves, goggles) due to lachrymatory properties and potential skin irritation . Avoid exposure to heat or oxidizing agents, as chloroacetophenone derivatives may decompose exothermically .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.0–8.5 ppm for indole) and the acetyl group (δ 2.5–3.0 ppm). C NMR confirms carbonyl (δ ~200 ppm) and chlorine-substituted carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClNO, calc. 228.99 g/mol).

- Chromatography : HPLC with UV detection (λ ~280 nm for indole absorption) ensures purity >98% .

Advanced Research Questions

Q. How does the electronic environment of the indole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The 5-chloro substituent on the indole ring directs electrophilic substitution to the 3-position due to its electron-withdrawing effect. Computational studies (e.g., DFT) can model charge distribution, while experimental validation via Suzuki-Miyaura coupling with boronic acids demonstrates regioselectivity . X-ray crystallography (e.g., Acta Crystallographica reports) reveals bond angles and planarity of the indole-acetyl system, which impact reactivity .

Q. What strategies mitigate degradation during prolonged storage or reaction conditions?

- Methodological Answer : Degradation studies under varying pH (2–12) and temperature (25–60°C) show instability in basic conditions due to hydrolysis of the acetyl group. Stabilization strategies include:

- Lyophilization : For long-term storage in inert atmospheres.

- Additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) reduce oxidative decomposition .

- In situ derivatization : Converting the ketone to a more stable oxime or hydrazone derivative .

Q. How can researchers elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Molecular modeling software (AutoDock, Schrödinger) predicts binding affinity to indole-binding pockets (e.g., serotonin receptors) .

- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., H-LSD for 5-HT receptors) quantify inhibition constants (K) .

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis tracks phase I/II metabolism .

Q. What are the challenges in resolving crystallographic data for halogenated indole derivatives?

- Methodological Answer : Chlorine atoms introduce heavy-atom effects, complicating X-ray diffraction. Solutions include:

- Cocrystallization : Using coformers (e.g., carboxylic acids) to improve crystal packing.

- Synchrotron Radiation : High-intensity X-rays enhance resolution for small crystals (<0.2 mm) .

- Hirshfeld Surface Analysis : Maps halogen bonding interactions (C–Cl···π) critical for lattice stability .

Data Contradictions and Recommendations

- Melting Point Variability : reports a melting point of 145–146°C for a structural analog, while other sources lack data. Researchers should validate experimentally via DSC.

- Safety Classifications : Some SDS classify the compound as "toxic solid" (UN 2928), while others omit hazard codes. Always follow institutional protocols for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.